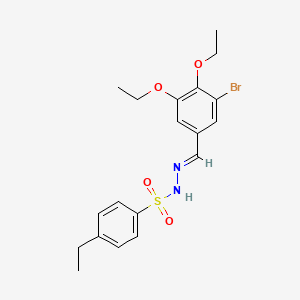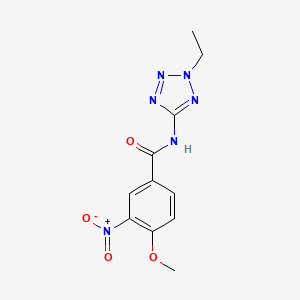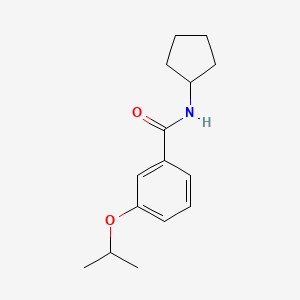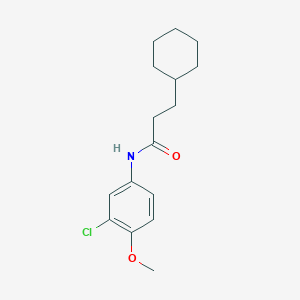![molecular formula C16H18N2O4S B5739499 N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide, also known as MBSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. MBSA is a sulfonamide derivative that has been shown to have promising properties as a modulator of protein-protein interactions.
Mécanisme D'action
The mechanism of action of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is thought to involve binding to a hydrophobic pocket on the surface of the target protein, thereby disrupting the protein-protein interaction. This mechanism is similar to that of other small molecule inhibitors of protein-protein interactions.
Biochemical and Physiological Effects:
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to have specific biochemical and physiological effects in vitro. For example, N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to inhibit the growth of cancer cells in culture by inducing apoptosis. N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is that it is a small molecule inhibitor, which makes it easier to use in experiments than larger protein inhibitors. N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is also relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is that it may not be specific to the target protein, and may also affect other proteins with similar hydrophobic pockets.
Orientations Futures
There are several potential future directions for research on N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide. One direction is to investigate its potential as a therapeutic agent for cancer, either alone or in combination with other therapies. Another direction is to explore its potential as a modulator of other protein-protein interactions, which could have implications for a wide range of biological processes. Finally, further research could be done to optimize the synthesis and properties of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide, such as improving its specificity and potency.
Méthodes De Synthèse
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multistep process starting from 3-methoxybenzaldehyde. The first step involves the reaction of 3-methoxybenzaldehyde with sulfanilic acid to form N-(3-methoxybenzylidene)-4-aminobenzenesulfonamide. This intermediate is then reacted with acetic anhydride to produce N-(3-methoxybenzylidene)-4-acetamidobenzenesulfonamide. Finally, reduction of this intermediate with sodium borohydride yields N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide.
Applications De Recherche Scientifique
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to have potential applications in biological research as a modulator of protein-protein interactions. Specifically, N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to inhibit the interaction between the transcription factor TCF4 and the co-activator β-catenin, which is involved in the Wnt signaling pathway. This pathway is important in embryonic development and has also been implicated in cancer. N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has also been shown to inhibit the interaction between the tumor suppressor protein p53 and the oncoprotein MDM2, which is involved in the regulation of cell growth and apoptosis.
Propriétés
IUPAC Name |
N-[4-[(3-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(19)18-14-6-8-16(9-7-14)23(20,21)17-11-13-4-3-5-15(10-13)22-2/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZALHYOWEYMZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-methoxybenzyl)sulfamoyl]phenyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)
![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)




![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)


![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)
